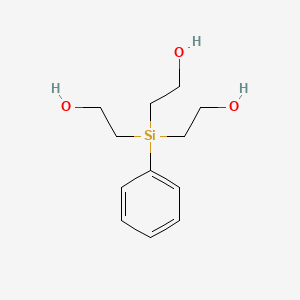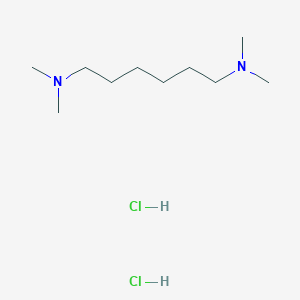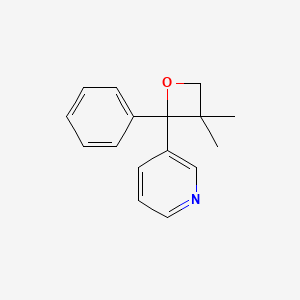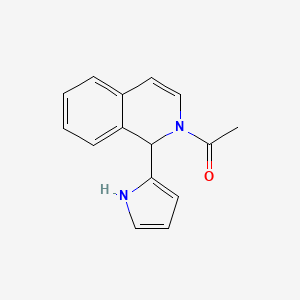
2,2',2''-(Phenylsilanetriyl)triethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Fenilsilanetril)trietilanol es un compuesto organosilícico caracterizado por la presencia de un grupo fenilo unido a un átomo de silicio, que a su vez está enlazado a tres grupos etilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2’,2’'-(Fenilsilanetril)trietilanol típicamente implica la reacción de feniltriclorosilano con etanol en presencia de una base. La reacción procede de la siguiente manera:
[ \text{PhSiCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PhSi(OCH}_2\text{CH}_3)_3 + 3 \text{HCl} ]
En esta reacción, el feniltriclorosilano (PhSiCl₃) reacciona con el etanol (C₂H₅OH) para formar 2,2’,2’'-(Fenilsilanetril)trietilanol y ácido clorhídrico (HCl) como subproducto. La reacción se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis de los enlaces silicio-cloro.
Métodos de Producción Industrial
La producción industrial de 2,2’,2’'-(Fenilsilanetril)trietilanol sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y técnicas de separación eficientes son comunes en entornos industriales para mejorar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2’,2’'-(Fenilsilanetril)trietilanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos etilo pueden oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar silanos con diferentes sustituyentes.
Sustitución: Los grupos etilo pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos Principales Formados
Oxidación: Formación de triacetato de fenilsilanetril.
Reducción: Formación de derivados de fenilsilano.
Sustitución: Formación de derivados trisustituidos de fenilsilanetril.
Aplicaciones Científicas De Investigación
2,2’,2’'-(Fenilsilanetril)trietilanol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos organosilícicos y como reactivo en diversas transformaciones orgánicas.
Biología: Se investiga su posible uso en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con biomoléculas.
Medicina: Se explora su potencial en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico.
Industria: Se utiliza en la producción de materiales avanzados, recubrimientos y adhesivos debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2,2’,2’'-(Fenilsilanetril)trietilanol implica su interacción con objetivos moleculares a través de sus grupos silicio y etilo. El compuesto puede formar complejos estables con diversos sustratos, facilitando transformaciones químicas. El grupo fenilo mejora la estabilidad y la reactividad del compuesto, lo que lo convierte en un reactivo versátil en la síntesis química.
Comparación Con Compuestos Similares
Compuestos Similares
Trietilamina: Similar en estructura pero carece del grupo fenilo.
Feniltrimetoxilsilano: Contiene grupos metoxi en lugar de grupos etilo.
Feniltrietoxilsilano: Similar pero con grupos etoxilo en lugar de grupos etilo.
Singularidad
2,2’,2’'-(Fenilsilanetril)trietilanol es único debido a la presencia de grupos fenilo y etilo, que confieren propiedades químicas y reactividad distintas. Esta combinación lo hace particularmente útil en aplicaciones que requieren tanto estabilidad como reactividad.
Propiedades
Número CAS |
578740-39-3 |
|---|---|
Fórmula molecular |
C12H20O3Si |
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)-phenylsilyl]ethanol |
InChI |
InChI=1S/C12H20O3Si/c13-6-9-16(10-7-14,11-8-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
Clave InChI |
UKDMKBCOKQGIAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CCO)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)



![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)






